molecular formula C14H14N2O3 B5509184 N'-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide

N'-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B5509184
M. Wt: 258.27 g/mol
InChI Key: RZDNKSDZCVQZNO-XNTDXEJSSA-N
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Description

N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound is characterized by the presence of a furan ring and a methoxyphenyl group, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 2-(4-methoxyphenyl)acetohydrazide. The reaction is usually carried out in an anhydrous solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The furan ring and methoxyphenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide: Similar structure but with a furan-2-carbohydrazide moiety.

    N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide: Contains a fluorophenyl group instead of a furan ring.

    N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide: Contains a chlorophenyl group instead of a furan ring.

Uniqueness

N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)acetohydrazide is unique due to the presence of both a furan ring and a methoxyphenyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-12-6-4-11(5-7-12)9-14(17)16-15-10-13-3-2-8-19-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDNKSDZCVQZNO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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